Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-
CAS No.: 101-51-9
Cat. No.: VC21020795
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- - 101-51-9](/images/no_structure.jpg)
Specification
CAS No. | 101-51-9 |
---|---|
Molecular Formula | C13H11N3O3 |
Molecular Weight | 257.24 g/mol |
IUPAC Name | 5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C13H11N3O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,14H2,(H,18,19) |
Standard InChI Key | DQMAUXIQILXETR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1N)N=NC2=CC(=C(C=C2)O)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
The fundamental chemical parameters of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 101-51-9 |
Molecular Formula | C13H11N3O3 |
Molecular Weight | 257.24 g/mol |
IUPAC Name | 5-[(4-aminophenyl)diazenyl]-2-hydroxybenzoic acid |
The compound's identity is well-established in chemical databases with its unique CAS registry number allowing for unambiguous identification in research and regulatory contexts.
Structural Features
The molecular structure of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- consists of several key components that define its chemical behavior:
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A benzoic acid core with a carboxylic acid group (-COOH)
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A hydroxy group (-OH) at the ortho position (position 2) relative to the carboxylic acid group
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An azo linkage (-N=N-) at the meta position (position 5) of the benzoic acid ring
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A 4-aminophenyl group connected to the benzoic acid core via the azo linkage
This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and interactions. The azo linkage serves as a chromophore that contributes to the compound's color properties, while the amino, hydroxy, and carboxylic acid groups provide sites for hydrogen bonding, acid-base interactions, and potential points for further chemical modifications.
Physical Properties
While the search results provide limited information on the physical properties of this specific compound, azo compounds similar to Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- typically exhibit the following characteristics:
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Vibrant coloration due to the azo chromophore
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Moderate to low water solubility, influenced by the presence of hydrophilic functional groups
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Higher solubility in organic solvents
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Potential for tautomerism between azo and hydrazone forms
The compound's physical properties would be significantly influenced by the presence of the polar functional groups (amino, hydroxy, and carboxylic acid), which can form hydrogen bonds and affect intermolecular interactions.
Synthesis Methods
Industrial Production
Industrial production of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- and related azo compounds typically employs continuous flow reactors for efficient yield optimization. The industrial synthesis follows similar routes to laboratory procedures but implements scaled-up processes with considerations for economic efficiency and environmental impact. Continuous flow technology offers advantages in terms of reaction control, safety, and consistency of product quality.
Applications
Use in Azo Dyes
One of the primary applications of Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- is in the synthesis and formulation of azo dyes. The compound's vibrant coloration properties, derived from its azo chromophore, make it valuable in this context. Azo dyes represent one of the largest and most versatile classes of synthetic colorants used in various industries.
The compound may be incorporated into:
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Textile dyes for fabric coloration
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Printing inks for paper and packaging
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Specialized colorants for plastics and other polymeric materials
The specific color properties of dyes derived from this compound would depend on the precise molecular structure and any additional modifications made to enhance performance characteristics such as light fastness, wash fastness, and color intensity.
Research Applications
Beyond its applications in dye chemistry, Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy- serves as a useful research tool and building block in several scientific contexts:
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As a model compound for studying azo compound chemistry
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As a precursor for synthesizing more complex molecular structures
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As a potential lead compound for developing pharmaceutically active substances
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For investigating structure-activity relationships in biological systems
The compound's well-defined structure and functional groups make it valuable for systematic studies of chemical reactivity and biological interactions.
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